molecular formula C11H14 B1358909 2-Methyl-3-(3-methylphenyl)-1-propene CAS No. 73566-45-7

2-Methyl-3-(3-methylphenyl)-1-propene

Cat. No.: B1358909
CAS No.: 73566-45-7
M. Wt: 146.23 g/mol
InChI Key: OYMDIRDHYNVKON-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylphenyl)-1-propene is an organic compound with the molecular formula C11H14 It is a derivative of propene, featuring a methyl group and a 3-methylphenyl group attached to the propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 3-methylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically proceeds under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Alcohols, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

2-Methyl-3-(3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-1-propene: Lacks the additional methyl group on the phenyl ring.

    3-Methyl-2-phenyl-1-propene: The position of the methyl group on the propene backbone is different.

    2-Methyl-3-(4-methylphenyl)-1-propene: The methyl group on the phenyl ring is in a different position.

Uniqueness

2-Methyl-3-(3-methylphenyl)-1-propene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-methyl-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDIRDHYNVKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641124
Record name 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73566-45-7
Record name 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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